2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid
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Description
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression . They play a significant role in controlling cell division, which makes them a long-standing target in oncology .
Mode of Action
The compound acts as a selective inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their substrate proteins . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal transitions between the different phases of the cell cycle . This can lead to the accumulation of cells in a specific phase, often the G1 phase, and prevent them from dividing .
Pharmacokinetics
Like many other small molecule inhibitors, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability and efficacy .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK activity , leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest , where cells are unable to progress through the cell cycle and divide . This could potentially lead to cell death or senescence, especially in rapidly dividing cells like cancer cells .
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLKCGODHFKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.